2,6-Dimethylaniline-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylaniline-d6 (hydrochloride) is a deuterium-labeled derivative of 2,6-Dimethylaniline hydrochloride. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes, such as deuterium, into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Preparation Methods
The synthesis of 2,6-Dimethylaniline-d6 (hydrochloride) involves the deuteration of 2,6-Dimethylaniline. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The industrial production of 2,6-Dimethylaniline itself is achieved through the alkylation of aniline with methanol in the presence of an acid catalyst . The hydrochloride salt is then formed by reacting 2,6-Dimethylaniline with hydrochloric acid.
Chemical Reactions Analysis
2,6-Dimethylaniline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone imines.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dimethylaniline-d6 (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,6-Dimethylaniline-d6 (hydrochloride) involves its incorporation into drug molecules as a deuterium-labeled analog. This substitution can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug being studied .
Comparison with Similar Compounds
2,6-Dimethylaniline-d6 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dimethylaniline: The non-deuterated analog used in the synthesis of various drugs and chemical intermediates.
2,6-Xylidine: Another name for 2,6-Dimethylaniline, commonly used in industrial applications.
2-Amino-1,3-dimethylbenzene: A positional isomer of 2,6-Dimethylaniline.
These compounds share similar chemical properties but differ in their specific applications and the presence of deuterium in 2,6-Dimethylaniline-d6 (hydrochloride).
Properties
Molecular Formula |
C8H12ClN |
---|---|
Molecular Weight |
163.68 g/mol |
IUPAC Name |
2,6-bis(trideuteriomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
QNWMFJDRMZWZNN-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.